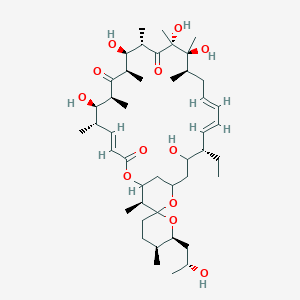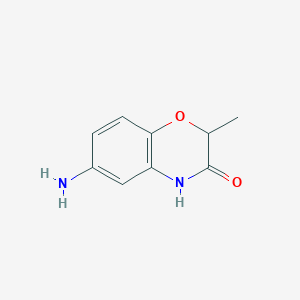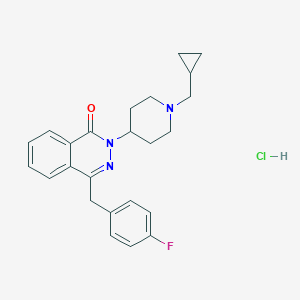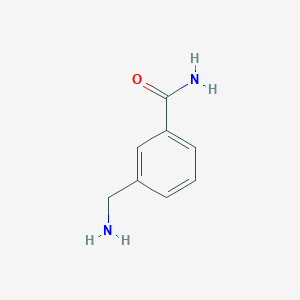
Dimethylphosphine oxide
Overview
Description
Dimethylphosphine oxide, also known as this compound, is a useful research compound. Its molecular formula is C2H6OP+ and its molecular weight is 77.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Coordination Chemistry and Catalysis : Dimethylphosphine P-oxide serves as a platform for creating bulky, chiral phosphine ligands, which have potential applications in coordination chemistry and transition-metal catalysis (Reinhardt et al., 2021).
Synthesis of Complex Organic Compounds : N-phosphorylated aminomethylene-dimethylphosphine oxides and sulfides show promise in the synthesis of complex organic compounds with phosphorus-bridged diphosphorus structures (Kaukorat, Neda, & Schmutzler, 1995).
Polyurethane Foam Production : DMEO and DMPO effectively reduce the combustibility of rigid polyurethane foams without impairing their physical and mechanical properties (Varbanov, Agopian, & Borisov, 1987).
Spectroscopy and Internal Rotation Analysis : Dimethylphosphine-d3 has been analyzed for its barrier to internal rotation and vibrational assignment of P-H bending modes (Durig, Hudson, Jalilian, & Li, 1981).
Proton Transfer in Dimers : Dimers of hydrophosphoryl compounds form strong dimeric associations and undergo proton transfer via symmetrical six-membered planar transition states with activation barriers less than 20 kcal/mol (Babin, Prisyazhnyuk, & Ustynyuk, 2008).
Synthesis of Amino-Phosphinylglycerols : (2R)-1-amino-1-deoxy-1-phosphinylglycerols have been synthesized using 2,3-O-Isopropylidene-D-glyceraldehyde and dimethylphosphine oxide (Hanaya et al., 1990).
Biochemical Analysis
Biochemical Properties
It is known that it can undergo hydroxymethylation with formaldehyde This suggests that it may interact with enzymes and other biomolecules that are involved in methylation reactions
Cellular Effects
It has been used in the preparation of substituted piperazine derivatives as DGKα/DGKζ inhibitors for the treatment of viral infections and cancer This suggests that it may have effects on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to undergo hydroxymethylation with formaldehyde , suggesting that it may interact with biomolecules through methylation reactions It may also bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression
Metabolic Pathways
It is known to undergo hydroxymethylation with formaldehyde , suggesting that it may be involved in methylation pathways
Properties
IUPAC Name |
dimethyl(oxo)phosphanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6OP/c1-4(2)3/h1-2H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQAWEUZTDVWTDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[P+](=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6OP+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80992833 | |
| Record name | Dimethylphosphine oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80992833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
77.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7211-39-4 | |
| Record name | Dimethylphosphine oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007211394 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethylphosphine oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80992833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethylphosphine oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.811 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the molecular formula, weight, and spectroscopic data for Dimethylphosphine oxide?
A1: this compound (DMPO) has the molecular formula C2H7OP and a molecular weight of 94.07 g/mol. Spectroscopically, it is characterized by a strong P=O stretching band in the infrared (IR) spectrum around 1170 cm-1 []. The 31P NMR spectrum typically shows a singlet in the range of 35-50 ppm, depending on the solvent and substituents [, , , ]. The 1H NMR spectrum exhibits a doublet for the methyl protons (P-CH3) around 1.2-1.5 ppm with a coupling constant (JP-H) of about 13-14 Hz [, , ].
Q2: How does the dimethylphosphinoyl group influence the physicochemical properties of molecules?
A2: The dimethylphosphinoyl group [P(O)Me2] is often referred to as a “magic” group in drug design due to its positive impact on solubility, bioavailability, and ability to modulate interactions with biological targets []. For example, compared to its isosteres, a synthesized 5-P(O)Me2-isoxazoline exhibited improved ADME parameters according to SwissADME Web Tool predictions [].
Q3: What are some common synthetic routes to this compound derivatives?
A3: DMPO derivatives can be synthesized through various methods:
- Williamson Reaction: (Chloromethyl)this compound reacts with sodium alcoholates of amino alcohols to yield (aminoalkyloxymethyl)dimethylphosphine oxides []. Similarly, reactions with sodium salts of hydroxypyridines and 8-hydroxyquinoline produce (pyridyloxymethylene)dimethylphosphine oxides and (8-quinolyloxymethylene)this compound, respectively [].
- Addition Reactions: DMPO readily adds to 3-thiazolines, yielding dimethyl 4-thiazolidinylphosphine oxides [, ]. It can also add to carbonyl compounds, leading to α-hydroxyphosphine oxides [].
- Strecker-Type Reaction: Diethyl phosphite or DMPO can be added to cyclic imines in a Strecker-type reaction to synthesize α-amino phosphonic esters and α-amino phosphine oxides [].
Q4: Can this compound be used as a reagent in [3+2] cycloaddition reactions?
A4: Yes, (diazomethyl)this compound, generated in situ from its corresponding amine, undergoes [3+2] cycloadditions with electron-poor alkynes and alkenes, affording P(O)Me2-substituted pyrazoles and pyrazolines, respectively [].
Q5: How is this compound utilized in peptide chemistry?
A5: N-Methyl-N-trimethylsilylaminomethyl-dimethylphosphine oxide reacts with acyl chlorides to yield phosphorus-containing peptoids bearing the dimethylphosphino group [].
Q6: What is the role of this compound in platinum-catalyzed nitrile hydration?
A6: this compound, along with other secondary phosphine oxides, acts as a ligand in platinum(II) catalysts for the selective hydration of hindered and sensitive nitriles to amides under mild conditions []. These reactions proceed with high selectivity, even at low catalyst loadings, and are tolerant to various functional groups.
Q7: How do this compound headgroups influence the forces between non-ionic surfactant layers?
A7: When exposed in non-ionic surfactant layers, this compound headgroups contribute to short-range repulsive forces (1-3 nm) []. These forces, influenced by hydration and steric effects, exhibit temperature dependence, with thicker layers and stronger repulsive forces observed at higher temperatures. This behavior influences the phase behavior of the surfactant-water system.
Q8: How is this compound studied using computational chemistry?
A8: Computer simulations, such as those employing the CS-FE/MT model, help predict the free energy of micellization for systems containing DMPO and other surfactants []. While computationally demanding, these simulations provide valuable insights into the interactions and behavior of DMPO in complex systems, especially concerning the formation of multicomponent micelles. Additionally, density functional theory (DFT) has been used to study the dimerization of hydrophosphoryl compounds, including DMPO, and the proton transfer processes within these dimers [].
Q9: How do structural modifications of the this compound moiety affect biological activity?
A9: While the provided research focuses primarily on the synthesis and reactivity of DMPO derivatives, it highlights the significance of the dimethylphosphinoyl group in medicinal chemistry. Modifications to this group can significantly impact a compound's activity, potency, and selectivity. For instance, replacing the oxygen in DMPO with sulfur to form dimethylphosphine sulfide alters its reactivity and coordination behavior [, , ]. Further studies focusing on the systematic variation of substituents on the phosphorus atom and exploring different heteroatom substitutions would provide a more comprehensive understanding of the SAR for this class of compounds.
Q10: What are some potential applications of this compound derivatives?
A10: DMPO derivatives have shown promise in various fields:* Plant Growth Regulation: Triazolo[4,5-d]pyrimidine and pyrazolo[3,4-d]pyrimidine derivatives of aminomethyl- and aminomethyloxymethyl dimethylphosphine oxides have exhibited herbicidal and plant growth regulating activities []. * Medicinal Chemistry: The dimethylphosphinoyl group is a valuable pharmacophore in drug design. DMPO derivatives, particularly those incorporating isoxazoline rings, show potential for developing focused combinatorial libraries for drug discovery [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5,6-Dihydro-4-hydroxy-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide](/img/structure/B10924.png)

![7-Chloro-3-methylisoxazolo[4,5-d]pyridazine](/img/structure/B10934.png)

![Furo[2,3-b]pyridine-3-carboxamide](/img/structure/B10940.png)





